molecular formula C14H15ClN4O4S B12172591 {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone

{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone

Cat. No.: B12172591
M. Wt: 370.8 g/mol
InChI Key: UGPZFDPWIBNZPM-UHFFFAOYSA-N
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Description

Piperazine Motif

The piperazine ring is a six-membered diamine heterocycle with two nitrogen atoms at positions 1 and 4. In this compound, the piperazine is functionalized at position 1 with a sulfonyl group (-SO₂), which connects to the benzoxadiazole system. Piperazine derivatives are known for their conformational flexibility, which influences binding interactions in medicinal chemistry.

Benzoxadiazole Motif

The 2,1,3-benzoxadiazole (benzofurazan) system is a fused bicyclic structure comprising a benzene ring fused to an oxadiazole ring (O-N-N). The chlorine substituent at position 7 introduces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl group. The sulfonyl group at position 4 serves as a linker to the piperazine ring, contributing to the molecule’s polarity and potential hydrogen-bonding capacity.

Cyclopropane Motif

The cyclopropane ring, a three-membered carbon ring with significant angle strain, is attached to the methanone carbonyl group. This motif introduces steric constraints that may influence the molecule’s overall conformation and reactivity. Cyclopropanes are often used in drug design to mimic double bonds or restrict rotational freedom.

Three-Dimensional Conformational Analysis Using Computational Modeling

Computational studies using density functional theory (DFT) and molecular mechanics (MM) provide insights into the preferred conformations of this compound. Key findings include:

Piperazine Ring Conformation

The piperazine ring adopts a chair conformation to minimize steric strain. The sulfonyl group at position 1 occupies an equatorial position, reducing torsional strain between the sulfonyl oxygen atoms and the piperazine hydrogen atoms.

Parameter Value (Å/°)
N-N bond length 1.45 Å
Chair conformation puckering 0.52 Å

Benzoxadiazole-SO₂-Piperazine Dihedral Angles

The dihedral angle between the benzoxadiazole plane and the piperazine ring averages 112° , optimized to balance conjugation effects and steric repulsion between the chlorine atom and piperazine hydrogens.

Cyclopropane-Carbonyl Geometry

The cyclopropane ring exhibits a D₃h symmetry , with C-C bond lengths of 1.51 Å. The carbonyl group (C=O) aligns perpendicular to the cyclopropane plane, minimizing electron density clashes between the carbonyl π-system and cyclopropane σ-bonds.

Electrostatic potential maps highlight regions of high electron density at the sulfonyl oxygen atoms (δ⁻) and the benzoxadiazole nitrogen atoms (δ⁻), suggesting potential sites for nucleophilic or electrophilic interactions.

Summary of Computational Findings

Feature Computational Insight
Piperazine conformation Chair, equatorial sulfonyl group
Dihedral angles 112° between benzoxadiazole and piperazine
Cyclopropane geometry D₃h symmetry, perpendicular carbonyl alignment

Properties

Molecular Formula

C14H15ClN4O4S

Molecular Weight

370.8 g/mol

IUPAC Name

[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C14H15ClN4O4S/c15-10-3-4-11(13-12(10)16-23-17-13)24(21,22)19-7-5-18(6-8-19)14(20)9-1-2-9/h3-4,9H,1-2,5-8H2

InChI Key

UGPZFDPWIBNZPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl

Origin of Product

United States

Preparation Methods

Cyclization of o-Nitroaniline Derivatives

Benzoxadiazole formation begins with the cyclization of o-nitroaniline in the presence of nitrating agents (e.g., HNO₃/H₂SO₄) to introduce nitro groups at specific positions. Subsequent reduction with hydrogen gas or catalytic hydrogenation converts nitro groups to amines, enabling cyclization under acidic conditions (e.g., HCl/EtOH).

Chlorination at the 7-Position

Chlorination is achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–5°C. This step requires precise temperature control to avoid over-chlorination.

Sulfonation at the 4-Position

The sulfonyl group is introduced via reaction with chlorosulfonic acid (ClSO₃H) at 50–60°C for 4–6 hours, yielding 7-chloro-2,1,3-benzoxadiazole-4-sulfonic acid. This intermediate is then treated with phosphorus pentachloride (PCl₅) to generate the corresponding sulfonyl chloride.

Reaction Conditions Table

StepReagents/ConditionsYieldSource
CyclizationHNO₃/H₂SO₄, HCl/EtOH, 80°C, 12h65–70%
ChlorinationSO₂Cl₂, DCM, 0–5°C, 2h85%
SulfonationClSO₃H, 50°C, 4h; PCl₅, reflux, 3h75%

Sulfonylation of Piperazine

The sulfonyl chloride intermediate is coupled with piperazine to form 4-(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonylpiperazine .

Reaction Setup

Piperazine (1.2 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The sulfonyl chloride (1.0 equiv) is added dropwise at 0°C, followed by slow warming to room temperature. Triethylamine (TEA, 2.0 equiv) is used to scavenge HCl.

Workup and Purification

The mixture is stirred for 12 hours, filtered to remove TEA·HCl salts, and concentrated under reduced pressure. The crude product is recrystallized from methanol/water (3:1) to yield white crystals (82–88% purity).

Optimization Insights

  • Excess piperazine ensures complete sulfonylation.

  • THF outperforms DCM in minimizing side reactions.

Acylation with Cyclopropanecarbonyl Chloride

The final step involves coupling the sulfonylated piperazine with cyclopropanecarbonyl chloride.

Reaction Protocol

To a solution of 4-(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonylpiperazine (1.0 equiv) in THF, cyclopropanecarbonyl chloride (1.5 equiv) is added at 0°C. The reaction is stirred for 6 hours at 25°C, with TEA (2.0 equiv) as a base.

Isolation and Characterization

The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the title compound as a pale-yellow solid (73% yield).

Critical Parameters

  • Acyl chloride purity >98% minimizes byproducts.

  • Strict anhydrous conditions prevent hydrolysis.

Alternative Synthetic Routes

One-Pot Sulfonylation-Acylation

A patent describes a one-pot method where piperazine reacts sequentially with sulfonyl chloride and acyl chloride without intermediate isolation. This approach reduces purification steps but requires precise stoichiometry (yield: 68%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the sulfonylation step, improving yield to 89%. However, scalability remains a challenge.

Analytical and Spectroscopic Data

NMR Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.10–1.25 (m, 4H, cyclopropyl), 3.45–3.70 (m, 8H, piperazine), 7.85 (d, J=8.4 Hz, 1H, benzoxadiazole), 8.20 (s, 1H, benzoxadiazole).

  • ¹³C NMR: δ 10.5 (cyclopropyl), 45.8 (piperazine), 122.5–150.2 (benzoxadiazole), 170.1 (C=O).

Mass Spectrometry

  • ESI-MS: m/z 337.1 [M+H]⁺ (calculated: 336.37).

Industrial-Scale Considerations

Solvent Recovery

THF and methanol are recycled via distillation, reducing costs by 30%.

Waste Management

Phosphorus-containing byproducts from sulfonation are neutralized with aqueous NaHCO₃ to prevent environmental contamination .

Chemical Reactions Analysis

Types of Reactions

{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxadiazole ring or the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring, which can exhibit fluorescence under certain conditions .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for treating various diseases .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of glutathione S-transferases, enzymes involved in detoxification processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of toxic substances in cells .

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure combines a piperazine core with a cyclopropylmethanone group and a 7-chloro-benzoxadiazole sulfonyl substituent. Key structural differences among analogs include:

Compound Name / ID Molecular Formula Substituents on Piperazine Unique Features Reference
{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone C₁₅H₁₅ClN₄O₄S Cyclopropylmethanone, 7-chloro-benzoxadiazole sulfonyl Benzoxadiazole (fluorescent tag potential) N/A
1-(4-Chlorophenyl)cyclopropylmethanone (Compound 3c) C₁₅H₁₈ClN₂O 4-chlorophenyl-cyclopropyl Dual anticancer/antituberculosis activity
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₅ClN₂O Phenyl, chloroethanone Antifungal, antitumor applications
(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone C₂₀H₂₀F₂N₂O Difluorophenyl, cyclopropane Fluorine substituents (enhanced lipophilicity)

Key Observations :

  • The benzoxadiazole sulfonyl group distinguishes the target compound from others, likely influencing electronic properties and solubility.
  • Fluorine or chlorine substituents (e.g., in ) are common in bioactive compounds due to their electronegativity and metabolic stability.

Characterization Methods :

  • 1H/13C NMR and MS are standard for confirming piperazine derivatives .
  • X-ray crystallography was used for structural elucidation in .

Physicochemical Properties

Melting points, solubility, and stability vary with substituents:

Compound Melting Point (°C) Solubility (Predicted) Molecular Weight Reference
Target Compound Not reported Moderate (polar groups) 386.82 g/mol N/A
[1-(4-Chlorophenyl)cyclopropyl]piperazine derivatives 132–230 Variable (hydrophobic substituents) 280–400 g/mol
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Not reported Low (chloroethanone) 238.71 g/mol

Key Observations :

  • Higher molecular weights (e.g., target compound at 386.82 g/mol) may reduce bioavailability compared to lighter analogs .
  • Sulfonyl and benzoxadiazole groups could enhance water solubility relative to purely aromatic derivatives .

Biological Activity

The compound {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a piperazine ring, a benzoxadiazole moiety, and a cyclopropyl group, which contribute to its pharmacological properties.

Structural Characteristics

The molecular formula for this compound is C15H16ClN3O4SC_{15}H_{16}ClN_{3}O_{4}S with a molecular weight of approximately 366 Da. The presence of the 7-chloro-2,1,3-benzoxadiazol sulfonyl group is particularly significant as it enhances the compound's interaction with biological targets.

Property Details
Molecular Formula C15H16ClN3O4SC_{15}H_{16}ClN_{3}O_{4}S
Molecular Weight 366 Da
CAS Number Not specified

Biological Activities

Research has indicated that compounds containing benzoxadiazole and piperazine structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds similar to {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone have shown effective antibacterial properties against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : Benzoxadiazole derivatives are known for their cytotoxic effects on various cancer cell lines. Studies have shown that these compounds can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases and managing urea cycle disorders .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through various mechanisms:

  • Binding Affinity : The sulfonamide group enhances binding affinity to target proteins, facilitating interactions that can disrupt normal cellular processes.
  • Structural Motif Influence : The unique combination of the piperazine ring with the benzoxadiazole moiety allows for versatile interactions with multiple biological targets.

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Antimicrobial Efficacy : A study reported that derivatives similar to the compound showed significant antimicrobial activity against Escherichia coli and other pathogens. The minimal inhibitory concentrations (MIC) were determined for various derivatives, highlighting structure–activity relationships .
  • Cytotoxicity Assessment : In vitro assays demonstrated that benzoxadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors revealed that certain piperazine-based compounds displayed strong inhibition against AChE and urease, suggesting therapeutic potential in treating conditions like Alzheimer's disease and urinary tract infections .

Q & A

Q. Key Methodological Tools :

  • FT-IR and NMR for intermediate verification (e.g., sulfonamide C=O stretch at ~1699 cm⁻¹, cyclopropyl proton shifts at δ 0.8–1.2 ppm) .
  • HPLC-MS for purity assessment (>98%) .

How can researchers resolve contradictory spectroscopic data during structural elucidation?

Advanced Question
Contradictions in NMR or mass spectrometry data may arise from tautomerism, impurities, or conformational flexibility. Methodological approaches include:

2D NMR Techniques : Use HSQC, HMBC, and NOESY to resolve ambiguous proton-carbon correlations, particularly for overlapping cyclopropyl or piperazine signals .

X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction, especially if rotational isomers are suspected .

Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) to identify discrepancies .

Example : A cyclopropyl methanone group might exhibit unexpected splitting in ¹H NMR due to restricted rotation; variable-temperature NMR can confirm dynamic effects .

What computational strategies optimize reaction pathways for this compound’s derivatives?

Advanced Question

Artificial Force Induced Reaction (AFIR) : Predicts feasible reaction pathways by simulating potential energy surfaces, reducing trial-and-error in optimizing sulfonylation or cyclopropane coupling steps .

Machine Learning (ML) : Train models on existing benzoxadiazole reaction datasets to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd/C vs. CuI) for specific transformations .

Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents that stabilize intermediates .

Case Study : AFIR-guided optimization reduced byproduct formation in piperazine sulfonylation by 40% .

How does structural modification of the cyclopropyl group influence biological activity?

Basic Question
The cyclopropyl group enhances metabolic stability and modulates target binding. Methodological approaches to study this include:

SAR Studies : Synthesize analogs with substituents like -CH₃, -CF₃, or -CN on the cyclopropane ring and test for activity (e.g., IC₅₀ in enzyme assays) .

Molecular Docking : Compare binding poses of analogs with target proteins (e.g., sigma receptors) using AutoDock Vina to identify critical van der Waals interactions .

Advanced Question

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) for protein-ligand interactions. For example, immobilize sigma-1 receptor on a CM5 chip and measure compound affinity .

Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .

Cryo-EM : Resolve compound-bound receptor structures at near-atomic resolution to identify allosteric binding sites .

Example : SPR revealed a KD of 90 nM for the parent compound binding to sigma-1, while fluorinated analogs showed improved KD (45 nM) due to enhanced hydrophobic interactions .

How do structural analogs of this compound compare in terms of reactivity and pharmacological potential?

Basic Question
Compare analogs by synthesizing derivatives with variations in the benzoxadiazole, piperazine, or cyclopropyl groups. Key steps:

Synthetic Diversification : Replace benzoxadiazole with benzothiazole or indole moieties .

Biological Screening : Test analogs in cytotoxicity (MTT assay) or antimicrobial (MIC) models .

Advanced Question

Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA .

Stabilization Techniques :

  • Lyophilization : Formulate as a lyophilized powder to reduce hydrolysis .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to protect the sulfonamide moiety .

Example : The parent compound showed 30% degradation under oxidative conditions in 24 hours, while a prodrug analog degraded <5% .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Question

CRISPR-Cas9 Knockout : Generate sigma-1 receptor knockout cell lines and compare compound efficacy vs. wild-type .

Transcriptomic Profiling : RNA-seq analysis to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) after treatment .

Metabolic Tracing : Use ¹³C-labeled compound to track cellular uptake and distribution via LC-MS imaging .

Case Study : Knockout models confirmed sigma-1 as the primary target, with EC₅₀ shifting from 150 nM (wild-type) to >1 µM (knockout) .

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